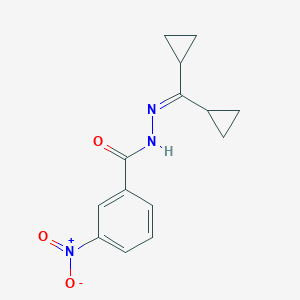![molecular formula C12H7BrF3NOS B323732 (E)-1-(5-bromothiophen-2-yl)-N-[4-(trifluoromethoxy)phenyl]methanimine](/img/structure/B323732.png)
(E)-1-(5-bromothiophen-2-yl)-N-[4-(trifluoromethoxy)phenyl]methanimine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1-(5-bromothiophen-2-yl)-N-[4-(trifluoromethoxy)phenyl]methanimine is a chemical compound that belongs to the class of Schiff bases. Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds. This particular compound features a bromothiophene moiety and a trifluoromethoxy-substituted aniline, making it a molecule of interest in various fields of research due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(5-bromothiophen-2-yl)-N-[4-(trifluoromethoxy)phenyl]methanimine typically involves the condensation reaction between 5-bromothiophene-2-carbaldehyde and 4-(trifluoromethoxy)aniline. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-1-(5-bromothiophen-2-yl)-N-[4-(trifluoromethoxy)phenyl]methanimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The bromine atom in the thiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
(E)-1-(5-bromothiophen-2-yl)-N-[4-(trifluoromethoxy)phenyl]methanimine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in organic synthesis.
Wirkmechanismus
The mechanism of action of (E)-1-(5-bromothiophen-2-yl)-N-[4-(trifluoromethoxy)phenyl]methanimine largely depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways. The bromothiophene and trifluoromethoxy groups contribute to its binding affinity and specificity towards molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[(E)-(5-chlorothiophen-2-yl)methylidene]-4-(trifluoromethoxy)aniline
- N-[(E)-(5-fluorothiophen-2-yl)methylidene]-4-(trifluoromethoxy)aniline
- N-[(E)-(5-iodothiophen-2-yl)methylidene]-4-(trifluoromethoxy)aniline
Uniqueness
(E)-1-(5-bromothiophen-2-yl)-N-[4-(trifluoromethoxy)phenyl]methanimine is unique due to the presence of the bromine atom, which can participate in various substitution reactions, and the trifluoromethoxy group, which enhances its lipophilicity and potential biological activity. This combination of functional groups makes it a versatile compound for diverse applications in research and industry.
Eigenschaften
Molekularformel |
C12H7BrF3NOS |
|---|---|
Molekulargewicht |
350.16 g/mol |
IUPAC-Name |
1-(5-bromothiophen-2-yl)-N-[4-(trifluoromethoxy)phenyl]methanimine |
InChI |
InChI=1S/C12H7BrF3NOS/c13-11-6-5-10(19-11)7-17-8-1-3-9(4-2-8)18-12(14,15)16/h1-7H |
InChI-Schlüssel |
BMNSPMPBFKXKTK-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N=CC2=CC=C(S2)Br)OC(F)(F)F |
Kanonische SMILES |
C1=CC(=CC=C1N=CC2=CC=C(S2)Br)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,4-dihydroxy-N'-[(1Z)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]benzohydrazide](/img/structure/B323649.png)
![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-4-ethoxybenzohydrazide](/img/structure/B323650.png)
![2,4-dihydroxy-N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B323653.png)


![N-(2,4-dichlorobenzylidene)-N-[4-(trifluoromethoxy)phenyl]amine](/img/structure/B323659.png)

![4-[2-({3-Nitrobenzylidene}amino)benzoyl]morpholine](/img/structure/B323664.png)
![(1Z)-1-[(2-fluoro-5-nitroanilino)methylidene]naphthalen-2-one](/img/structure/B323666.png)
![2-(4-METHOXYPHENYL)-N-{2-[2-(4-METHOXYPHENYL)ACETAMIDO]PHENYL}ACETAMIDE](/img/structure/B323668.png)

![N-(4-chlorophenyl)-2-[4-(2,4-dichlorophenoxy)butanoyl]hydrazinecarboxamide](/img/structure/B323670.png)
![3-chloro-N-(2-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}phenyl)-1-benzothiophene-2-carboxamide](/img/structure/B323671.png)
![N-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]-2,4-dihydroxybenzamide](/img/structure/B323672.png)
